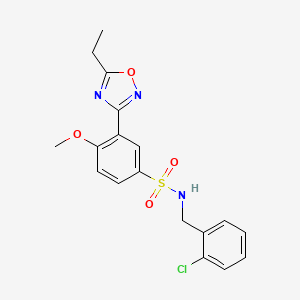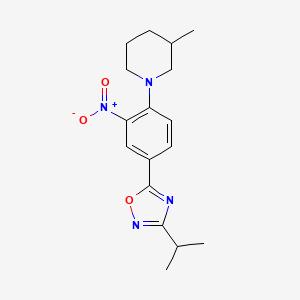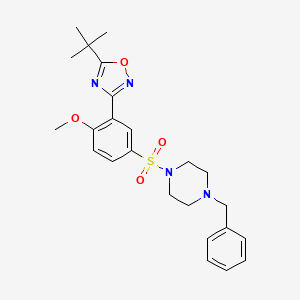
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays a key role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to lower body temperature. This compound has also been found to inhibit the growth of cancer cells, suggesting potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in lab experiments is its ability to inhibit COX-2, which is involved in a number of physiological processes. This allows researchers to study the effects of COX-2 inhibition on various diseases and conditions. However, one limitation of this compound is its potential toxicity, which must be taken into account when designing experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One area of interest is its potential applications in cancer treatment. Further research is needed to determine the efficacy of this compound in inhibiting the growth of cancer cells and to identify potential side effects. Another potential direction for research is the development of new COX-2 inhibitors based on the structure of this compound. This could lead to the development of more effective and less toxic treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Studies have also shown that this compound has potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-3-17-21-18(22-26-17)14-10-13(8-9-16(14)25-2)27(23,24)20-11-12-6-4-5-7-15(12)19/h4-10,20H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXNYHLWWXYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)methyl]-3-(5-ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)



![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)




![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)